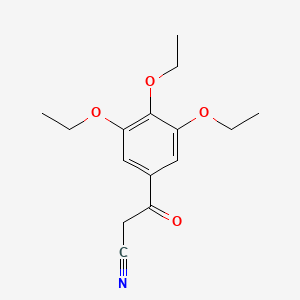

4-氯-8-甲氧基-5-甲基喹啉-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

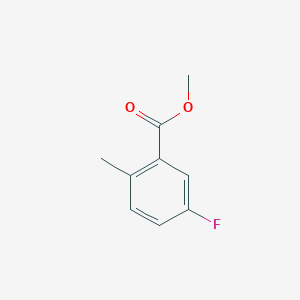

The compound 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a chloroquinoline derivative with potential applications in medicinal chemistry. Chloroquinolines are known for their diverse chemical reactions and biological activities, which make them valuable in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those similar to 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, involves various methods. One approach includes the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield dihydroquinoline carbonitriles. Subsequent chlorination and reaction with substituted anilines can furnish the desired chloroquinoline carbonitriles . Another method starts with methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization to produce the quinoline carbonitriles . These synthetic routes are crucial for creating compounds with inhibitory activity against epidermal growth factor receptor (EGF-R) kinase .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, X-ray analysis has been employed to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This analysis reveals the presence of hydrogen bonds and aromatic π-π stacking interactions, which are significant for understanding the compound's crystalline arrangement .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo a wide range of chemical reactions. These reactions can be categorized based on the reactivity of the chloro and cyano substituents. The chloro substituent, depending on its position, can participate in various substitution reactions, while the cyano group can be involved in reactions that lead to the formation of heterocycles or other functionalized compounds . These reactions are not only important for the synthesis of new molecules but also for the modification of existing ones to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their functional groups and molecular structure. For example, the presence of methoxy and nitro groups can affect the compound's optical properties, as observed in related compounds where the absorption and fluorescence maxima were found at specific wavelengths . The solvent effects on emission spectra also provide insights into the compound's behavior in different environments, which is essential for its potential application as a fluorescent dye or in other optical applications .

科学研究应用

光电和电荷传输性质

4-氯-8-甲氧基-5-甲基喹啉-3-腈及其衍生物因其结构、电子、光学和电荷传输性质而受到研究。这些化合物表现出高效的多功能材料特性,在光电子学中具有潜在应用。该研究涉及对基态和激发态的几何结构进行优化,提供了对分子静电势和局部/全局反应性描述符的见解 (Irfan 等人,2020)。

化学转化和杂环系统

对类似化合物对亲核试剂的化学反应性的研究导致了意外的苯并[4,3-b]吡啶和苯并氧杂环-3-碳酰肼的合成。这些反应证明了创建各种杂环系统的潜力,表明在合成化学中具有广泛的应用 (Ibrahim & El-Gohary,2016)。

合成和催化应用

已经探索了氯喹啉二酮的合成,包括 4-氯-8-甲氧基-5-甲基喹啉-3-腈的衍生物,用于催化应用。这些化合物在各种合成途径中表现出潜力,表明它们在有机化学和药物制造中的用途 (Klásek 等人,2021)。

缓蚀

在一项计算研究中,喹啉衍生物因其缓蚀性能而受到调查,特别是针对铁的腐蚀。这表明 4-氯-8-甲氧基-5-甲基喹啉-3-腈在保护金属表面和结构的工业应用中可能具有潜在价值 (Erdoğan 等人,2017)。

液相色谱中的荧光衍生化

4-氯-8-甲氧基-5-甲基喹啉-3-腈的衍生物,例如 6-甲氧基-2-甲磺酰基喹啉-4-羰基氯,已被发现是对高效液相色谱中醇类高度灵敏的荧光衍生化试剂。该应用在分析化学中对于各种化合物的灵敏检测和分析至关重要 (吉田等人,1992)。

抗肿瘤剂

卤代喹啉衍生物,包括与 4-氯-8-甲氧基-5-甲基喹啉-3-腈相关的衍生物,已被探索作为抗肿瘤剂。这些化合物的构效关系表明它们对各种人类肿瘤细胞系具有潜在的有效性,使其成为药物化学研究的重点 (Fouda,2017)。

安全和危害

The safety information provided by Sigma-Aldrich indicates that the compound has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501, which provide instructions for handling, use, and disposal .

属性

IUPAC Name |

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUQELKCACNRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)